molecular formula C7H14O3 B1209879 Isobutyl lactate CAS No. 585-24-0

Isobutyl lactate

Cat. No.: B1209879
CAS No.: 585-24-0
M. Wt: 146.18 g/mol
InChI Key: WBPAQKQBUKYCJS-UHFFFAOYSA-N
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Description

Isobutyl lactate, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Animal Feed and Dairy Production

Isobutyl lactate, specifically its variant isobutyrate, has been studied for its effects on rumen fermentation, lactation performance, and plasma characteristics in dairy cows. Liu et al. (2009) found that isobutyrate supplementation did not affect dry matter intake but positively influenced milk yield at certain supplementation levels. It also altered ruminal pH and ammonia nitrogen levels, indicating its potential utility in dairy production (Liu et al., 2009).

2. Biodegradable Materials

This compound's derivative, isobutylchitosan, has shown promise in biodegradable materials research. Li et al. (2007) synthesized isobutylchitosan, which displayed good solubility in neutral aqueous media and improved biodegradability. Its potential as a safe biomaterial for various applications was highlighted, especially due to its non-toxicity and compatibility with living tissues (Li et al., 2007).

3. Biomedical Applications

In the biomedical field, this compound is part of studies exploring metabolic biomarkers and therapeutic agents. For example, Berthet et al. (2009) investigated the neuroprotective role of lactate, including this compound, after cerebral ischemia, suggesting its potential use in therapeutic applications for brain injuries (Berthet et al., 2009).

4. Energy Metabolism Research

Research into energy metabolism, especially under conditions of stress or disease, often includes this compound. Ferguson et al. (2018) provided insights into lactate metabolism, underlining the importance of lactate in coordinating whole-body metabolism and its potential as a metabolic signal in various physiological conditions (Ferguson et al., 2018).

5. Industrial Applications

In industrial applications, microbial biosynthesis of lactate esters, including this compound, from carbohydrates has been a focus. Lee and Trinh (2018) presented a microbial conversion platform for the direct biosynthesis of lactate esters from glucose, marking a significant advancement in the production of these compounds for industrial uses (Lee & Trinh, 2018).

Mechanism of Action

Target of Action

Isobutyl lactate primarily targets the metabolic pathways of microorganisms. It is used in the microbial biosynthesis of lactate esters . The primary targets are the enzymes involved in the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to form lactate esters .

Mode of Action

The compound interacts with its targets through a series of enzymatic reactions. A lactate dehydrogenase (ldhA) converts pyruvate to lactate, a propionate CoA-transferase (pct) converts lactate to lactyl-CoA, and an alcohol acyltransferase (AAT) condenses lactyl-CoA with alcohol to form lactate esters .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the pyruvate-to-lactate ester pathway. This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to form lactate esters . The pathway is part of the broader metabolic network of the cell, and its modulation can have downstream effects on other metabolic processes.

Result of Action

The result of this compound’s action is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles, making them valuable for use in green solvents and other products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the pyruvate-to-lactate ester pathway can be modulated by manipulating the metabolic fluxes of the upstream and downstream modules through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation . This suggests that the action, efficacy, and stability of this compound can be optimized under certain environmental conditions.

Safety and Hazards

Isobutyl lactate is classified as a flammable liquid (Category 2) and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3) . It is harmful to aquatic life (Short-term (acute) aquatic hazard, Category 3) . Personal protective equipment/face protection should be worn when handling this substance .

Future Directions

Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to epigenetic landscape . This opens a new era for in-depth exploration of lactate metabolism and offers key breakpoints for further functional and mechanistic research . Several studies have identified the pivotal role of protein lactylation in cell fate determination, embryonic development, inflammation, cancer, and neuropsychiatric disorders .

Properties

IUPAC Name

2-methylpropyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAQKQBUKYCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862243
Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-24-0
Record name 2-Methylpropyl 2-hydroxypropanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl lactate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl lactate
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Synthesis routes and methods

Procedure details

The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Isobutyl lactate as a green solvent?

A1: this compound demonstrates potential as a green solvent in various industrial applications. Research highlights its use in producing polyamide-imide, a high-performance polymer []. Furthermore, studies explore its direct microbial biosynthesis from renewable resources like glucose, suggesting a sustainable approach to its production for broader industrial use [, ].

Q2: How is this compound synthesized, and what factors influence its production?

A2: this compound can be synthesized through esterification of lactic acid with isobutyl alcohol using a catalyst. Research shows that cation exchange resins exhibit high activity, achieving esterification yields exceeding 87% []. Additionally, manipulating factors like catalyst amount, reactant ratio (isobutyl alcohol to lactic acid), and reaction time can significantly impact the synthesis process [].

Q3: Are there alternative sustainable production methods for this compound?

A3: Yes, beyond traditional chemical synthesis, researchers are exploring microbial biosynthesis of this compound. This involves engineered Escherichia coli cells containing specific metabolic modules that convert glucose directly into this compound [, ]. This approach utilizes renewable resources and offers a potentially more sustainable production method.

Q4: What challenges arise in the microbial production of this compound, and how are they addressed?

A4: One bottleneck in microbial production is the limited activity of alcohol acyltransferase (AAT), an enzyme crucial for condensing lactyl-CoA and alcohols to form lactate esters []. Researchers are investigating strategies like pathway modularization, plasmid copy number adjustments, promoter and ribosome binding site modifications, and environmental optimization to enhance AAT activity and increase this compound production [].

Q5: What is the significance of studying the structure and properties of poly(isoalkyl lactate methacrylate)s?

A5: Researchers investigate poly(isoalkyl lactate methacrylate)s, polymers incorporating this compound-derived units, to understand their properties and potential applications. Studies utilize techniques like FT-IR and NMR spectroscopy to characterize these polymers. Understanding their hydrophilicity, glass transition temperature, and thermal stability, influenced by the isoalkyl chain length, guides their use in various applications [].

Q6: How is the enantioselective synthesis of complex molecules achieved using this compound as a starting material?

A6: this compound serves as a chiral building block in synthesizing complex molecules like (+)-(2R,3S,6R)-decarestrictine L, a natural cholesterol biosynthesis inhibitor. Researchers utilize (R)-isobutyl lactate and strategically employ stereoselective reactions, such as chelation-controlled allylation and intramolecular SN2-type reactions, to control the chirality and construct the target molecule with desired stereochemistry [, ].

Q7: What analytical techniques are employed to study this compound and related compounds?

A7: Researchers utilize various analytical techniques, including gas chromatography (GC) for separating and analyzing alkyl lactate enantiomers, determining their enantiomeric excess []. Additionally, mass spectroscopy plays a crucial role in confirming the formation of this compound-derived methacrylates used in polymer synthesis [].

Q8: Can dietary supplementation with insect-based protein sources impact the flavor profile of meat, and how does this compound play a role?

A8: Research indicates that supplementing chicken feed with maggot dry, an insect-based protein source, influences the flavor profile of the chicken meat. Notably, the presence of this compound, identified as a volatile flavor compound, contributes to the enhanced flavor characteristics observed in the meat of chickens fed with maggot dry []. This finding highlights the potential of insect-based protein sources in modulating the sensory attributes of meat products.

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